2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine
Beschreibung
2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.27984 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methoxymethyl group and an ethylamine chain. It is used in various scientific research applications due to its unique chemical properties.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
2-[1-(methoxymethyl)cyclohexyl]ethanamine |
InChI |
InChI=1S/C10H21NO/c1-12-9-10(7-8-11)5-3-2-4-6-10/h2-9,11H2,1H3 |
InChI-Schlüssel |
FFDSZIYNXFFIQL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CCCCC1)CCN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine involves several steps. One common method includes the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form methoxymethylcyclohexane. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group and the ethylamine chain play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine can be compared with other similar compounds, such as:
1-Cyclohexene-1-ethanamine: This compound has a similar cyclohexyl ring but lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
N-Methyl-N-ethylamine: This compound has a similar ethylamine chain but lacks the cyclohexyl ring, leading to different biological activities and applications.
The presence of the methoxymethyl group in 2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine makes it unique, providing distinct chemical and biological properties that are valuable in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
